molecular formula C22H14ClFN2O2 B2706376 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327176-31-7

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2706376
CAS No.: 1327176-31-7
M. Wt: 392.81
InChI Key: NXPNTLQANBGRQO-ROMGYVFFSA-N
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Description

(2Z)-2-[(4-Chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene-derivative supplied for non-human research applications. This compound belongs to a class of N-phenyl-2H-chromene-3-carboxamides that have been identified in scientific studies as promising radiation countermeasures . Research on closely related analogs indicates potential value in radioprotection, where such compounds have been shown to accelerate the recovery of peripheral blood cells in irradiated mice and alleviate damage to organs like the spleen and small intestine . The proposed mechanism of action for this chemical class involves the downregulation of pro-apoptosis proteins such as p53 and the upregulation of anti-apoptosis proteins like Bcl-2, thereby mitigating radiation-induced DNA damage and apoptosis in cells . Further RNA-Sequencing analysis suggests that the radioprotective effects are primarily mediated through the Wnt signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . Chromene-based scaffolds are also of significant interest in broader drug discovery efforts, including the investigation of novel inhibitors for targets like the SARS-CoV-2 main protease (Mpro) and proteins associated with autoimmune disorders . The structure features a chromene backbone, an imine linkage, and a carboxamide group, which are common to many bioactive molecules. This product is intended for use in biochemical research, assay development, and early-stage investigative studies. This product is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O2/c23-15-10-11-19(18(24)13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNTLQANBGRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the imino group: This step involves the reaction of the chromene core with an amine derivative, such as 4-chloro-2-fluoroaniline, under suitable conditions to form the imino group.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino and carboxamide groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. These interactions can lead to the modulation of various cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Core Chromene-Carboxamide Framework

Analogues of Compound A retain the chromene-carboxamide backbone but vary in substituent positions and functional groups. Key examples include:

Compound Name Substituents (Position) Key Structural Differences Reference
(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide 6,8-dichloro (chromene); 4-fluoro (imino) Additional Cl atoms enhance lipophilicity
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide Acetyl (carboxamide); 4-fluoro (imino) Acetyl group increases polarity
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Methoxy (carboxamide and imino phenyl) Methoxy groups improve solubility
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-methoxy (chromene); 2-chloro (amide) Methoxy at C8 alters electronic density

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., in Compound A and ) enhance stability and lipophilicity but may reduce solubility.
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., ) improve aqueous solubility but may decrease metabolic stability.

Comparison with Analogues

  • Chlorinated Derivatives : describes dichloro-substituted chromenes synthesized via halogenation post-cyclization .
  • Methoxy Derivatives: Methoxy groups are typically introduced via alkylation of phenolic -OH groups (e.g., ).

Challenges :

  • Steric hindrance from bulky substituents (e.g., 2-chlorophenyl in ) complicates reaction yields.
  • Regioselectivity in halogenation (e.g., avoiding 6,8-dichloro byproducts in ) requires precise conditions.

Physicochemical Properties

Lipophilicity

Lipophilicity (logP) is a critical determinant of bioavailability. highlights HPLC-derived capacity factors (log k) for chlorinated phenyl carbamates, showing that:

  • Chlorine atoms increase log k by ~0.5–1.0 units compared to non-halogenated analogues .
  • Methoxy groups reduce log k by 0.3–0.7 units due to enhanced polarity .

Predicted logP Trends for Chromene-Carboxamides :

Compound Substituents Predicted logP
Compound A 4-Cl, 2-F, N-Ph ~3.8–4.2
Dichloro analogue 6,8-Cl, 4-F, N-Ph ~4.5–5.0
Methoxy analogue 2-OMe, 3-OMe, N-Ph ~2.9–3.3

Thermal and Electronic Properties

Density functional theory (DFT) studies () predict that:

  • EWGs (Cl, F) lower the HOMO-LUMO gap, increasing reactivity.
  • EDGs (OMe) raise the HOMO energy, enhancing nucleophilicity.

Biological Activity

The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, with CAS number 1327176-31-7, belongs to the class of chromene derivatives. These compounds have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H14_{14}ClF N2_2O2_2, with a molecular weight of 392.8 g/mol. The structure features a chromene core substituted with an imino group and a phenyl ring, which are critical for its biological activity.

PropertyValue
CAS Number1327176-31-7
Molecular FormulaC22_{22}H14_{14}ClF N2_2O2_2
Molecular Weight392.8 g/mol

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. This includes modulation of the p53 pathway and inhibition of MDM2, a negative regulator of p53.
    • Case Study : In vitro assays demonstrated that related compounds can induce apoptosis in SJSA-1 osteosarcoma cells by activating p53-dependent pathways, leading to significant tumor regression in animal models when administered at appropriate dosages .

Anti-inflammatory Activity

Chromene derivatives are also noted for their anti-inflammatory effects. The compound may exert these effects through the inhibition of pro-inflammatory cytokines and enzymes.

  • Research Findings : Studies have shown that chromene-based compounds can downregulate the expression of COX-2 and TNF-alpha in macrophages, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies.

  • Activity Against Pathogens : Preliminary tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Core : This is achieved through cyclization reactions involving 2-hydroxyacetophenone derivatives.
  • Introduction of the Imino Group : A condensation reaction with 4-chloro-2-fluoroaniline introduces the imino group.
  • Final Modifications : Additional modifications may enhance biological activity and metabolic stability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide?

  • Methodology : The compound is typically synthesized via a multi-step process involving:
  • Step 1 : Condensation of chromene-3-carboxylic acid derivatives with substituted anilines under reflux in polar aprotic solvents (e.g., DMF or DCM) .
  • Step 2 : Imine formation using 4-chloro-2-fluoroaniline under acidic conditions (e.g., acetic acid) to ensure Z-configuration stereoselectivity .
  • Key parameters : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for chromene:aniline).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodology :
  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent positions (e.g., fluorine at C2, chlorine at C4) and imine (C=N) geometry .
  • MS (ESI or EI) : Verify molecular weight (MW = 422.84 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve Z-configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELX software for refinement .

Q. What preliminary biological screening assays are recommended for this chromene derivative?

  • Methodology :
  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HCT116, MDA-MB-231) at 10–100 μM concentrations .
  • Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction yields and bioactivity?

  • Methodology :
  • Comparative synthesis : Replace 4-chloro-2-fluorophenyl with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups to assess yield differences .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with biological targets .
  • SAR studies : Correlate substituent effects with IC50 values in cytotoxicity assays (e.g., 2-fluorine enhances membrane permeability) .

Q. What strategies resolve contradictions in crystallographic data vs. computational docking predictions?

  • Methodology :
  • Data validation : Cross-reference experimental XRD bond lengths/angles with DFT-optimized structures (software: Gaussian or ORCA) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase targets) to reconcile static vs. dynamic binding modes .
  • Error analysis : Check for crystal packing artifacts or solvent effects in XRD data .

Q. How can synthetic scalability be improved without compromising stereochemical purity?

  • Methodology :
  • Flow chemistry : Optimize continuous imine formation steps to reduce side reactions .
  • Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization while maintaining Z-selectivity .
  • Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress in real time .

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